molecular formula C20H15FIN3O2 B11488911 2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide

2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B11488911
M. Wt: 475.3 g/mol
InChI Key: OQTZOLLZHIHCGW-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a combination of fluorophenyl, iodo, and pyridinyl groups

Preparation Methods

The synthesis of 2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide include other benzamide derivatives and fluorophenyl-containing compounds. These compounds share some structural features but may differ in their reactivity and biological activity. For example, indole derivatives also exhibit a wide range of biological activities, including antiviral and anticancer properties . The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C20H15FIN3O2

Molecular Weight

475.3 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C20H15FIN3O2/c21-15-5-3-14(4-6-15)19(26)25-18-8-7-16(22)10-17(18)20(27)24-12-13-2-1-9-23-11-13/h1-11H,12H2,(H,24,27)(H,25,26)

InChI Key

OQTZOLLZHIHCGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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